molecular formula C16H16ClN3O2 B2655063 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034620-71-6

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2655063
CAS RN: 2034620-71-6
M. Wt: 317.77
InChI Key: CVMPPMNHONTXLV-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in cytokine signaling pathways. CP-690,550 has been shown to be effective in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Substitution Reactions and Reactivity Studies

The reactivity of chloropyridines, including compounds structurally related to “(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone,” has been extensively studied. For instance, Coppens et al. (2010) explored the nucleophilic substitution activated in aromatic series, revealing the electrostatic interactions and solvation effects involving chloropyridines and piperidine in methanol, shedding light on the chemical behavior and potential modifications of such compounds (Coppens, Declerck, Gillet, & Nasielski, 2010).

Structural and Molecular Analysis

Research focusing on the structural and molecular aspects of related compounds provides insights into their potential applications in materials science and drug development. Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a derivative, highlighting the compound’s stability, intermolecular interactions, and electronic properties. Such studies are crucial for understanding the material's properties and potential applications in electronics or photonics (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

Synthetic Methods and Chemical Interactions

Research by Zheng Rui (2010) on synthesizing related compounds, such as hydrochloride derivatives, underlines the importance of developing efficient synthetic routes for pharmaceutical intermediates. This work demonstrates the methodology for preparing compounds with potential pharmacological activities, emphasizing the utility of such chemicals in drug synthesis and design (Zheng Rui, 2010).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of pyridine derivatives, including structures similar to the compound , have been documented. For example, Mallesha and Mohana (2014) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobials (Mallesha & Mohana, 2014).

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-11-18-8-4-15(13)22-12-5-9-20(10-6-12)16(21)14-3-1-2-7-19-14/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMPPMNHONTXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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